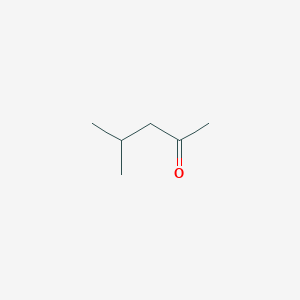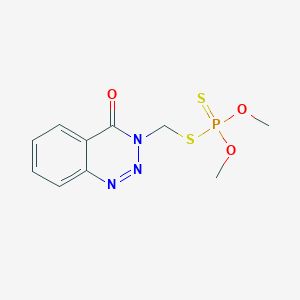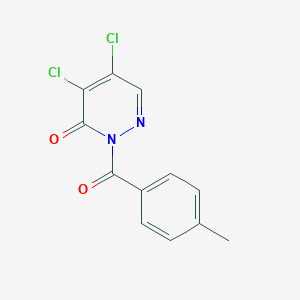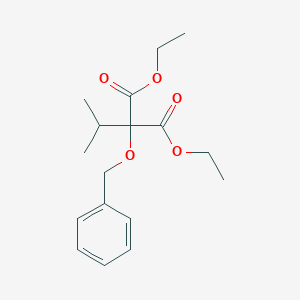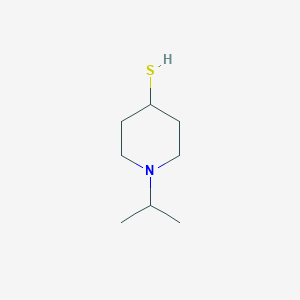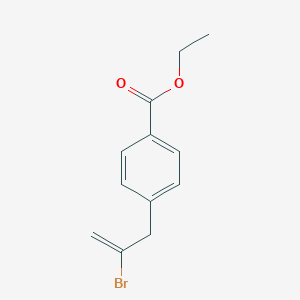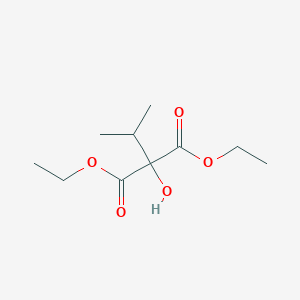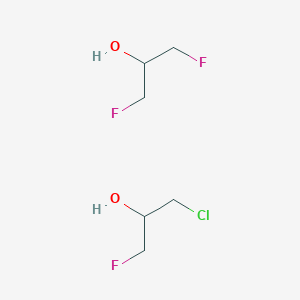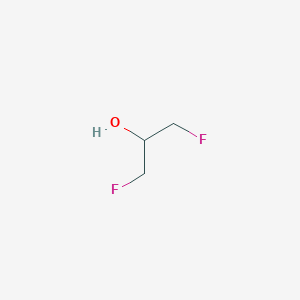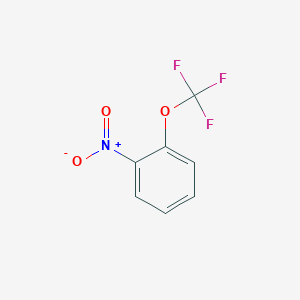![molecular formula C10H18O2 B128848 Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) CAS No. 151851-03-5](/img/structure/B128848.png)
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) is a bicyclic compound that has been of interest in scientific research due to its unique structural characteristics. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI).
Mecanismo De Acción
The mechanism of action of Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) is not fully understood. However, it is believed that this compound may interact with cellular membranes and alter their properties. This may lead to changes in cellular signaling pathways and ultimately result in the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound may exhibit anti-cancer activity, inhibit the growth of bacteria, and have anti-inflammatory effects. In vivo studies have shown that this compound may have analgesic and anti-convulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) in lab experiments is its unique structural characteristics. This compound has a bicyclic structure that may make it useful as a building block for the synthesis of new compounds. However, one limitation of using this compound in lab experiments is its limited availability. This compound may be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI). One direction is the study of its potential as a drug delivery system. This compound may be useful for delivering drugs to specific cells or tissues in the body. Another direction is the study of its potential as a chiral building block for the synthesis of new compounds. This compound may be useful for the synthesis of new drugs or materials with unique properties. Additionally, the study of the mechanism of action of Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) may lead to the discovery of new cellular signaling pathways and potential drug targets.
Métodos De Síntesis
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) has been synthesized using various methods, including the Diels-Alder reaction and the Birch reduction method. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Birch reduction method involves the reduction of an aromatic compound using sodium metal and liquid ammonia. Both methods have been used to synthesize Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) with high yields.
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, this compound has been studied for its potential as a drug delivery system and as a potential anti-cancer agent. In materials science, Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) has been studied for its potential as a building block for the synthesis of new materials. In organic chemistry, this compound has been studied for its potential as a chiral building block for the synthesis of new compounds.
Propiedades
Número CAS |
151851-03-5 |
|---|---|
Nombre del producto |
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI) |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(1R,2R,4S,5S)-2,4-diethoxybicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-3-11-9-6-10(12-4-2)8-5-7(8)9/h7-10H,3-6H2,1-2H3/t7-,8+,9-,10+ |
Clave InChI |
NBXOWSNUZMERBJ-YNFQOJQRSA-N |
SMILES isomérico |
CCO[C@@H]1C[C@@H]([C@@H]2[C@H]1C2)OCC |
SMILES |
CCOC1CC(C2C1C2)OCC |
SMILES canónico |
CCOC1CC(C2C1C2)OCC |
Sinónimos |
Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



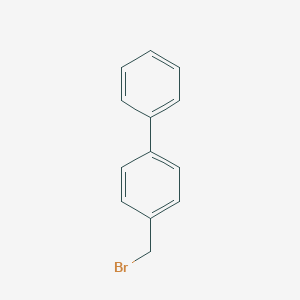
![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

